

An In-depth Technical Guide to ϵ -Aminocaproic Acid Ethyl Ester Hydrochloride

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Compound of Interest

Compound Name: *Ethyl 6-aminohexanoate hydrochloride*

Cat. No.: *B1267968*

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For Researchers, Scientists, and Drug Development Professionals

Core Information

ϵ -Aminocaproic acid ethyl ester hydrochloride is the ethyl ester form of ϵ -aminocaproic acid, a synthetic derivative of the amino acid lysine.[1][2] Primarily, it is recognized as a prodrug of ϵ -aminocaproic acid, a well-established antifibrinolytic agent used to control bleeding by inhibiting the breakdown of blood clots.[3] The esterification of ϵ -aminocaproic acid is intended to modify its physicochemical properties, potentially enhancing its absorption or allowing for different formulation strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ϵ -aminocaproic acid ethyl ester hydrochloride is provided below. While experimental data for some properties of the ester hydrochloride are not readily available in the literature, computed values and data for the parent compound and related esters are included for reference.

Property	Value	Source
Chemical Name	ethyl 6-aminohexanoate hydrochloride	[4][5]
Synonyms	6-Aminocaproic acid ethyl ester hydrochloride, Ethyl ϵ -aminocaproate hydrochloride	[4]
CAS Number	3633-17-8	[4][5]
Molecular Formula	C ₈ H ₁₈ ClNO ₂	[4][6]
Molecular Weight	195.69 g/mol	[4][6]
Appearance	White to off-white solid	[7]
Melting Point	117-124 °C (for methyl ester hydrochloride)	
Boiling Point	211.4 °C at 760 mmHg (for free base)	[8]
Solubility	Expected to be soluble in water.	N/A
pKa (of parent acid)	10.3 (basic)	[9]

Spectral Data

While a comprehensive public database of spectra for ϵ -aminocaproic acid ethyl ester hydrochloride is not readily available, spectral data for the closely related methyl ester hydrochloride and the parent acid provide useful reference points.

- ¹H NMR: For the methyl ester hydrochloride, characteristic peaks would be expected for the methylene groups of the hexanoate chain, the aminomethyl group, and the methyl ester group.
- ¹³C NMR: For **methyl 6-aminohexanoate hydrochloride**, carbon signals would correspond to the carbonyl group, the methoxy group, and the six carbons of the hexanoate backbone. [10]

- IR: The IR spectrum would likely show characteristic absorptions for the N-H stretching of the ammonium group, C-H stretching of the alkyl chain, a strong C=O stretch for the ester, and C-O stretching.[10]
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (ethyl 6-aminohexanoate) and fragmentation patterns characteristic of an amino acid ester.

Synthesis and Manufacturing

The primary method for synthesizing ϵ -aminocaproic acid ethyl ester hydrochloride is through the Fischer esterification of ϵ -aminocaproic acid. This involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically hydrochloric acid or sulfuric acid.[11][12][13]

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.[11][14][15]

Materials:

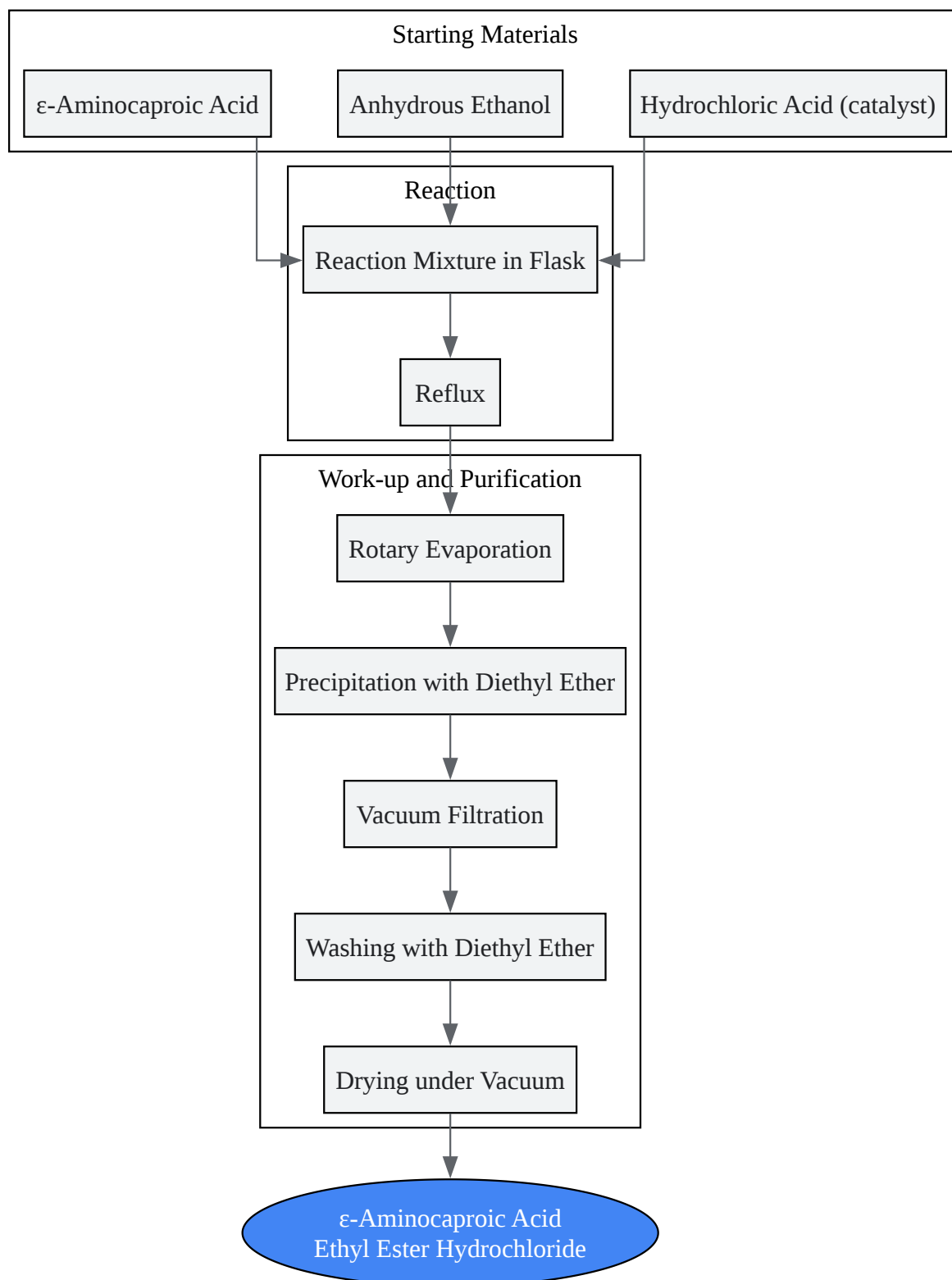
- ϵ -Aminocaproic acid
- Anhydrous ethanol
- Concentrated hydrochloric acid (or thionyl chloride/acetyl chloride as an alternative source of HCl)
- Diethyl ether (or other suitable solvent for precipitation/washing)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, suspend ϵ -aminocaproic acid in a large excess of anhydrous ethanol. The ethanol acts as both a reactant and the solvent.
- **Acid Catalyst Addition:** Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring. Alternatively, a safer in-situ generation of HCl can be achieved by the slow addition of acetyl chloride or thionyl chloride to the cold ethanol.
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
- **Product Isolation and Purification:** The crude product, ϵ -aminocaproic acid ethyl ester hydrochloride, can be precipitated from the concentrated residue by the addition of a non-polar solvent like diethyl ether. The resulting solid is then collected by vacuum filtration.
- **Washing and Drying:** Wash the collected solid with cold diethyl ether to remove any unreacted starting materials or byproducts. Dry the purified product under vacuum.

Synthesis Workflow



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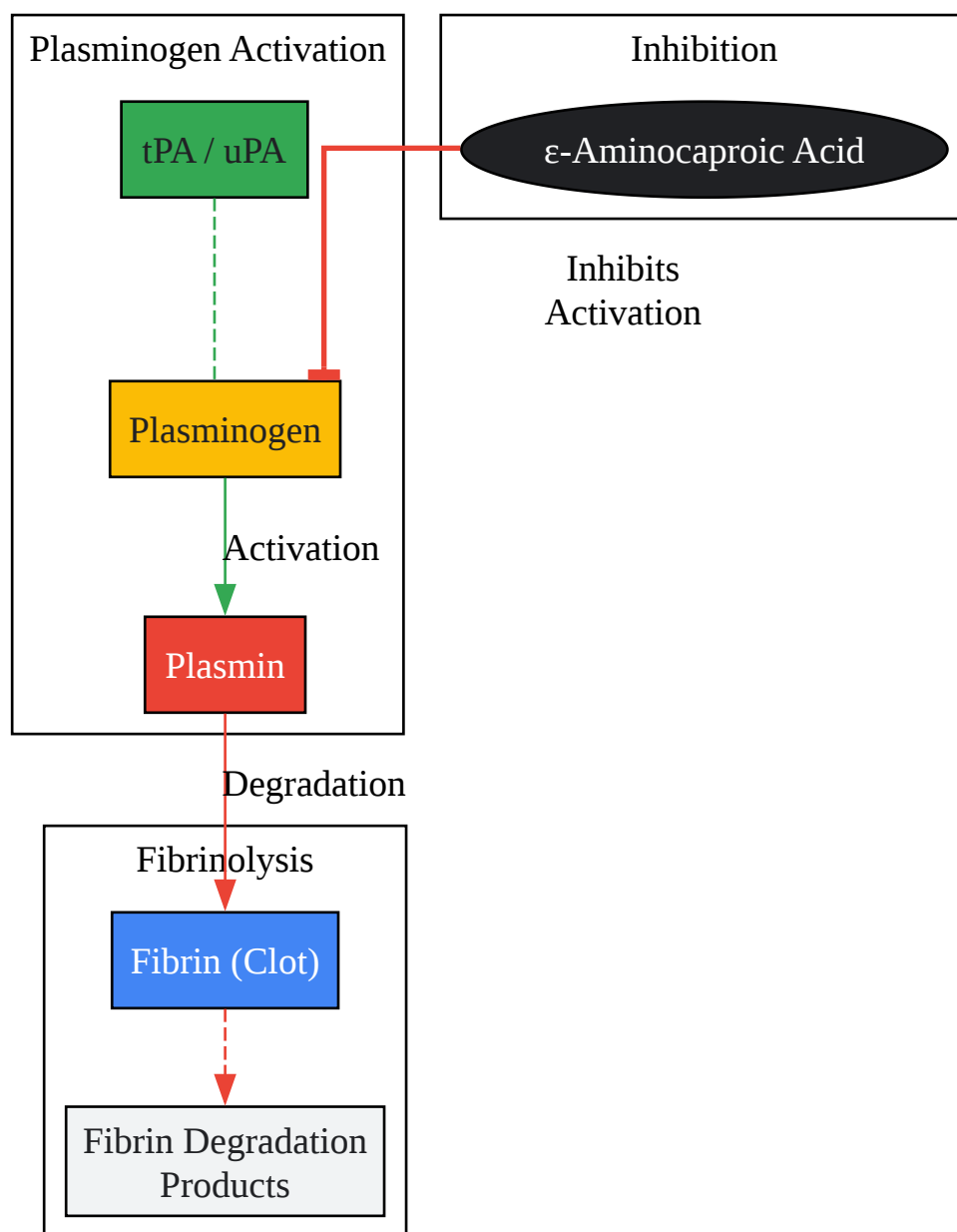
Fischer Esterification Workflow

Mechanism of Action and Biological Activity

ϵ -Aminocaproic acid ethyl ester is expected to act as a prodrug, being rapidly hydrolyzed in vivo by esterases to yield ϵ -aminocaproic acid and ethanol.[16][17] The therapeutic activity is therefore attributed to the parent compound, ϵ -aminocaproic acid.

ϵ -Aminocaproic acid is a synthetic analog of the amino acid lysine and functions as an antifibrinolytic agent.[1] It competitively inhibits the activation of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots. It achieves this by binding to the lysine-binding sites on plasminogen, which are necessary for plasminogen to attach to the fibrin clot surface where it is activated by tissue plasminogen activator (tPA) and urokinase. By blocking this binding, ϵ -aminocaproic acid prevents the formation of plasmin and thereby stabilizes the fibrin clot, leading to reduced bleeding.

Fibrinolytic Pathway and Inhibition by ϵ -Aminocaproic Acid



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Mechanism of Antifibrinolytic Action

Applications in Research and Development

The primary utility of ϵ -aminocaproic acid ethyl ester hydrochloride in a research and drug development context lies in its potential as a prodrug of ϵ -aminocaproic acid and as a skin permeation enhancer.

Prodrug Development

As a prodrug, the ethyl ester may offer advantages over the parent compound, such as improved oral bioavailability or altered pharmacokinetic properties. Research in this area would involve comparative studies of the absorption, distribution, metabolism, and excretion (ADME) profiles of the ester and the parent acid.

Transdermal Drug Delivery

Esters of 6-aminohexanoic acid have been investigated as skin permeation enhancers.[\[18\]](#)[\[19\]](#) The lipophilic ethyl group may facilitate the transport of co-administered drugs across the stratum corneum. Studies have shown that the length of the alkyl chain in such esters can significantly influence their enhancing activity.[\[18\]](#)

Application	Rationale	Key Research Areas
Prodrug of ϵ -Aminocaproic Acid	Potentially improved pharmacokinetic profile (e.g., absorption, duration of action).	In vivo hydrolysis studies, comparative bioavailability studies, formulation development. [16] [17]
Transdermal Penetration Enhancer	The amphiphilic nature of the molecule may disrupt the stratum corneum, facilitating drug permeation.	In vitro skin permeation studies with various model drugs, structure-activity relationship studies. [18] [19]

Safety and Handling

Based on safety data for related compounds, ϵ -aminocaproic acid ethyl ester hydrochloride should be handled with appropriate precautions in a laboratory setting.

- **Hazard Identification:** May cause skin irritation, serious eye irritation, and respiratory irritation.[\[4\]](#)
- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry place.
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Skin: Wash with plenty of soap and water.
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.
 - Ingestion: Rinse mouth. Do NOT induce vomiting.

This information is intended for research and development purposes and does not constitute medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

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